Chlorpyrifos-methyl (CAS 5598-13-0) is a broad-spectrum organophosphate insecticide and acaricide, structurally defined as the dimethyl ester analog of chlorpyrifos. In industrial and agricultural procurement, it is primarily selected for the protection of stored grains, structural pest control, and specific foliar applications where controlled persistence is required [1]. Unlike its diethyl counterpart, chlorpyrifos-methyl offers a highly favorable balance of contact action and moderate vapor pressure (4.22 × 10^-5 mm Hg at 25°C), coupled with a significantly lower acute mammalian toxicity profile [2]. This unique physicochemical profile makes it a critical material for formulators seeking to balance effective acetylcholinesterase (AChE) inhibition in target pests with improved occupational safety and compliance in enclosed storage environments.
Generic substitution of chlorpyrifos-methyl with standard chlorpyrifos (ethyl) or short-acting alternatives like dichlorvos frequently fails due to drastic differences in toxicity, volatility, and degradation kinetics[1]. Substituting with chlorpyrifos introduces a compound with significantly higher acute toxicity and volatility, triggering stricter regulatory hurdles, requiring more extensive personal protective equipment (PPE), and increasing the risk of vapor drift in enclosed spaces. Conversely, substituting with ultra-short-acting agents like dichlorvos fails in medium-term storage applications because its rapid degradation (half-life < 2 days) cannot provide the sustained protection required for stored commodities [2]. Consequently, chlorpyrifos-methyl cannot be seamlessly replaced without fundamentally altering formulation safety, application intervals, and compliance with maximum residue limits (MRLs).
A critical procurement differentiator for chlorpyrifos-methyl is its vastly superior safety profile compared to its diethyl analog. Quantitative toxicological data demonstrates that chlorpyrifos-methyl exhibits an oral LD50 of 1,828 mg/kg in rats , whereas standard chlorpyrifos has an LD50 of approximately 39.24 mg/kg[1]. This nearly 46-fold reduction in acute oral toxicity fundamentally alters the risk assessment for manufacturing and application.
| Evidence Dimension | Acute Oral Toxicity (LD50 in rats) |
| Target Compound Data | 1,828 mg/kg |
| Comparator Or Baseline | Chlorpyrifos (ethyl) (39.24 mg/kg) |
| Quantified Difference | ~46-fold higher LD50 (lower acute toxicity) for the methyl analog |
| Conditions | Standard mammalian toxicity assay (oral administration in rats) |
The significantly lower acute toxicity reduces occupational exposure risks, lowers PPE stringency, and simplifies regulatory compliance for formulators and applicators.
For stored commodity protection, the degradation half-life of the active ingredient dictates application frequency and residue compliance. In supervised trials on stored soybeans, chlorpyrifos-methyl demonstrated a pseudo-first-order dissipation half-life of 38.8 days[1]. In stark contrast, the common storage substitute dichlorvos exhibited a rapid half-life of just 1.3 days, while pirimiphos-methyl showed a half-life of 30.1 days[1]. This controlled persistence allows chlorpyrifos-methyl to provide sustained protection over several months without leaving permanent residues that violate MRLs at processing.
| Evidence Dimension | Dissipation half-life in stored commodities |
| Target Compound Data | 38.8 days |
| Comparator Or Baseline | Dichlorvos (1.3 days) and Pirimiphos-methyl (30.1 days) |
| Quantified Difference | 37.5 days longer half-life than dichlorvos; 8.7 days longer than pirimiphos-methyl |
| Conditions | Stored soybean grains under standard storage conditions (pseudo-first-order kinetics) |
Ensures reliable, medium-term pest protection for stored commodities while allowing predictable residue decline prior to milling or export.
The single methyl substitution on the organophosphate backbone subtly but significantly alters the compound's phase behavior and solubility. Analytical measurements indicate that chlorpyrifos-methyl has an aqueous solubility of 4.0 mg/L at 25°C, compared to just 1.4 mg/L for chlorpyrifos[1]. This nearly three-fold increase in water solubility affects how the compound dissolves and partitions in high-moisture environments, such as paddy water systems or aqueous tank mixes, leading to different volatilization and sediment-adsorption dynamics.
| Evidence Dimension | Aqueous solubility at 25°C |
| Target Compound Data | 4.0 mg/L |
| Comparator Or Baseline | Chlorpyrifos (ethyl) (1.4 mg/L) |
| Quantified Difference | 2.85-fold higher aqueous solubility for chlorpyrifos-methyl |
| Conditions | Standard aqueous solubility measurement at 25°C |
Influences the selection of emulsifiers and solvents during formulation and alters the compound's mobility and availability in high-moisture application matrices.
Due to its optimized degradation half-life of 38.8 days in stored commodities, chlorpyrifos-methyl is the preferred active ingredient for emulsifiable concentrates (EC) and wettable powders (WP) intended for grain silos. It provides a critical balance, outlasting short-acting agents like dichlorvos while degrading predictably to meet export Maximum Residue Limits (MRLs) [1].
The compound's high oral LD50 (1,828 mg/kg) makes it a vastly safer alternative to standard chlorpyrifos for structural pest control in empty warehouses and storage facilities. Formulators select it to reduce occupational hazard classifications and minimize the stringency of PPE required during ultra-low volume (ULV) fogging operations .
Leveraging its higher aqueous solubility (4.0 mg/L) compared to its diethyl analog, chlorpyrifos-methyl is better suited for specific aqueous tank mixes and applications in high-moisture environments, such as paddy systems. This property ensures more uniform dissolution and alters its partitioning behavior, preventing overly rapid sediment adsorption[2].
Irritant;Environmental Hazard